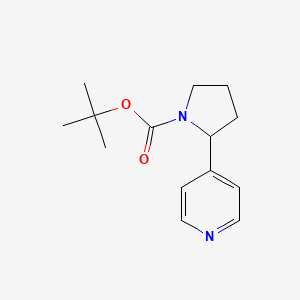

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen. Deprotection under acidic conditions generates a secondary amine, which can undergo further functionalization:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic Deprotection | HCl in dioxane or TFA in DCM | Removal of tert-butyl group | 85–92% | |

| SN2 Alkylation | Alkyl halides, base (e.g., K2CO3) | N-alkylation of pyrrolidine nitrogen | 60–75% |

Mechanistic Insight :

-

The tert-butyl group stabilizes the carbamate intermediate during deprotection, minimizing side reactions.

-

Steric hindrance from the tert-butyl group slows alkylation kinetics unless activated by polar aprotic solvents.

Oxidation Reactions

The pyrrolidine ring and pyridinyl group participate in oxidation processes:

| Substrate Site | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine ring | RuCl₃ | Pyrrolidinone derivative | 58% | |

| Pyridinyl nitrogen | mCPBA | N-oxide derivative | 45–50% |

Key Findings :

-

RuCl₃ selectively oxidizes the pyrrolidine ring to a lactam without affecting the pyridine ring .

-

Pyridine N-oxidation enhances electrophilicity for subsequent functionalization.

Cross-Coupling Reactions

The pyridinyl substituent enables transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | TMS acetylene, THF, 60°C | 66% | |

| Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos | Aryl boronic ester, K₃PO₄ | 31–36% |

Mechanistic Notes :

-

The pyridine’s electron-withdrawing nature facilitates oxidative addition in Pd-catalyzed couplings .

-

Steric bulk from the tert-butyl group limits coupling efficiency at the pyrrolidine ring.

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation under controlled conditions:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Saturated pyrrolidine derivative | >90% cis |

Implications :

-

Hydrogenation modifies ring conformation, impacting biological activity in pharmaceutical intermediates.

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent reactivity:

| Reaction | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH (aq), reflux | Carboxylic acid formation | Prodrug activation | |

| Epimerization | NaOH in EtOH, 100°C | Racemization at C2 | Stereochemical control |

Notable Observation :

-

Epimerization under basic conditions enables stereochemical diversification, critical for structure-activity studies .

Functionalization via C–H Activation

Directed C–H functionalization leverages the pyridine as a directing group:

| Reaction | Catalyst | Site | Yield | Source |

|---|---|---|---|---|

| Arylation | Rh(I) complexes | C3 of pyridine | 45% | |

| Alkylation | Pd(OAc)₂, ligands | C2 of pyrrolidine | 36% |

Limitations :

-

Steric hindrance from the tert-butyl group restricts access to certain C–H bonds.

Applications De Recherche Scientifique

Pharmaceutical Development

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate has shown promise in the development of new pharmaceuticals, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further research into therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

Preliminary studies indicate that this compound exhibits significant biological activity, including potential effects on:

- Neurotransmitter modulation : Interaction with nAChRs suggests a role in modulating neurotransmitter release.

- Antidepressant properties : Some derivatives have shown potential antidepressant-like effects in animal models.

Further investigations are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound .

Synthesis Methodologies

Various synthesis methods have been documented for producing this compound. These methods typically involve:

- Reactions of pyrrolidine derivatives with pyridine-based reagents : This approach allows for the introduction of the pyridine moiety at the desired position.

- Carboxylation techniques : Methods such as the use of carbon dioxide under specific conditions can be employed to introduce the carboxylate functional group effectively.

These synthesis routes enable efficient production, facilitating further exploration of the compound's properties and applications .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Preliminary findings suggest:

- High binding affinity to nAChRs, indicating potential as a lead compound for drug development.

Further research is needed to fully understand these interactions and their implications for drug design .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The tert-butyl ester group can also affect the compound’s solubility and stability, further modulating its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **Pyridine-4-carboxylate

Pyrrolidine-2-carboxylate: Similar in structure but lacks the pyridine ring.

Activité Biologique

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS No. 1352523-17-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C14H20N2O2

- Molecular Weight: 248.325 g/mol

- Synonyms: this compound

Mechanisms of Biological Activity

Research indicates that compounds similar to tert-butyl 2-(pyridin-4-yl)pyrrolidine derivatives exhibit various biological activities, including:

- Inhibition of Enzymatic Activity: These compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Properties: Pyridine and pyrrolidine derivatives have shown antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- The presence of the pyridine ring is crucial for maintaining activity against specific targets.

- Modifications to the carboxylate group can enhance potency or selectivity.

Case Study 1: Inhibition of PHGDH

A study focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, demonstrated that similar compounds could effectively reduce enzyme activity. The findings indicated that certain structural features contributed significantly to the inhibitory effects observed in vitro .

Case Study 2: Antibacterial Activity

Research on pyrrole derivatives has highlighted their potential as antibacterial agents. Compounds with similar structures to tert-butyl 2-(pyridin-4-yl)pyrrolidine showed significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests a promising avenue for developing new antibiotics based on these scaffolds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.325 g/mol |

| CAS Number | 1352523-17-1 |

| Biological Activities | Enzyme inhibition, Antimicrobial |

Propriétés

IUPAC Name |

tert-butyl 2-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERJWJYZAWNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.